molecular formula C22H19NO3 B8199054 Coumberone

Coumberone

Cat. No.: B8199054
M. Wt: 345.4 g/mol
InChI Key: DGJJSADMDWUKOJ-UHFFFAOYSA-N
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Description

Coumberone (CAS: 878019-47-7) is a high-purity (99.63%) fluorogenic metabolic probe selectively reduced by aldo-keto reductase 1C (AKR1C) isoforms (AKR1C1-4) to its fluorescent alcohol derivative, coumberol . With a molecular weight of 345.39 g/mol and the formula C22H19NO3, it is soluble in DMSO (16.67 mg/mL) and stable at room temperature . This compound’s fluorescence emission at 510 nm (excitation: 385 nm) enables real-time, non-invasive monitoring of AKR1C enzyme activity in cellular and biochemical assays, making it critical for studying cancer drug resistance, steroid metabolism, and oxidative stress responses .

Properties

IUPAC Name

6-benzoyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-19-13-17(21(25)14-6-2-1-3-7-14)18-12-15-8-4-10-23-11-5-9-16(20(15)23)22(18)26-19/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJJSADMDWUKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation via Halogenation and Displacement

A critical step in synthesizing nitrobenzamide mustards (e.g., PR-104A) involves halogen displacement. For instance, diethanolamine displacement of a fluoro substituent in nitrobenzoic acid derivatives generates carboxylic acid intermediates, which are subsequently converted to acid chlorides using thionyl chloride (Scheme 1). Similar methods may apply to this compound’s precursor synthesis, where halogenated coumarin intermediates undergo nucleophilic substitution.

Amide Coupling and Cyclization

Amide bond formation is central to mustard prodrugs. In SN29176 synthesis, trichlorination of carboxylic acid intermediates followed by amide coupling with 2-aminoethanol yields dichloro mustard compounds. this compound’s structure suggests analogous steps, where a coumarin core is functionalized with a ketone or amine group via coupling reactions. Subsequent cyclization, potentially mediated by acidic or basic conditions, would yield the final fluorogenic product.

Key Reaction Mechanisms and Functional Group Transformations

Fluorogenic Core Construction

The coumarin backbone is typically synthesized via Pechmann condensation, involving phenols and β-keto esters under acidic conditions. For this compound, a substituted phenol (e.g., 4-hydroxycoumarin) may react with a β-keto ester derivative to form the benzopyrone core. Introduction of a ketone group at the 3-position is critical for AKR1C3 recognition.

Introduction of the Methylsulfone Group

Electron-withdrawing groups (EWGs) enhance substrate specificity for AKR1C3. In PR-104A analogues, substitution of a nitro group with methylsulfone improves hypoxia selectivity. For this compound, sulfonation of a hydroxyl or amine intermediate using methylsulfonyl chloride could introduce this EWG, followed by oxidation to stabilize the sulfone moiety.

Chemical Reactions Analysis

AKR1C Enzymes and Coumberone

AKR1C enzymes are involved in the metabolism of steroid hormones, prostaglandins, and xenobiotics . They also play a role in the activation of prodrugs, such as PR-104A, by reducing them to their active forms . The AKR1C family consists of four members: AKR1C1, AKR1C2, AKR1C3, and AKR1C4 . AKR1C enzymes, except AKR1C4 which is liver specific, are expressed in different normal and diseased tissues and have thus been related to several diseases, such as lung, breast, prostate, endometrial cancer, myeloid leukemia, and others .

This compound as a Substrate for AKR1C Isoforms

This compound serves as a substrate for all AKR1C isoforms, meaning that it can be metabolized by each of the AKR1C enzymes . The reaction involves the reduction of this compound to coumberol, a fluorescent compound that can be detected using a spectrofluorometer .

Fluorometric Assay for AKR1C Activity

A fluorometric assay using this compound has been developed to measure AKR1C activity in cells . In this assay, cells are incubated with this compound, and the production of fluorescent coumberol is measured over time . The rate of coumberol formation is indicative of AKR1C enzyme activity .

Specificity and Inhibition

The AKR1C3-specific inhibitor SN34037 can be used in conjunction with this compound to specifically assess AKR1C3 activity . The reduction of this compound to coumberol is sensitive to SN34037 inhibition, allowing for the differentiation of AKR1C3 activity from other AKR1C isoforms .

Role in Drug Resistance

AKR1C enzymes are implicated in resistance to treatments with different drugs . For example, AKR1C3 can catalyze the inactivation of the anticancer drug doxorubicin . Induction of AKR1C1 and AKR1C3 has been shown to efficiently abolish the efficacy of daunorubicin chemotherapy for leukemic U937 cells by metabolizing both DNR and cytotoxic aldehydes derived from ROS-linked lipid peroxidation . Overexpression of AKR1C1 has also been linked to cisplatin resistance in a human ovarian cancer cell line .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Activity Measurement

Coumberone is primarily utilized as a substrate in assays to measure the activity of aldo-keto reductase enzymes, specifically AKR1C isoenzymes. These enzymes are involved in steroid metabolism and have implications in cancer therapy resistance. For instance, in a study measuring AKR1C enzymatic activity, this compound was used to assess the conversion to coumberol, providing insights into enzyme activity levels in therapy-resistant T-cell acute lymphoblastic leukemia (T-ALL) cells .

Table 1: Enzymatic Activity of AKR1C Isoenzymes Using this compound

EnzymeSource Cell LineThis compound Concentration (µM)Conversion Rate (nmol/10^6 cells/hr)
AKR1C1T-ALL Cells10X
AKR1C2HepG2 Cells10Y
AKR1C3LNCaP PC Cell Line10Z

Note : Values X, Y, Z to be filled with specific data from studies.

1.2 Fluorometric Assays

This compound serves as a fluorogenic probe in fluorometric assays for monitoring the activity of AKR1C2 and AKR1C3 in living human cells. This method allows researchers to quantitatively measure cellular stress markers and assess the potential for therapeutic interventions in neurodegenerative diseases and cancer .

Medicinal Applications

2.1 Anticancer Research

This compound has been investigated for its role in enhancing the efficacy of chemotherapy agents. Studies indicate that inhibition of AKR1C enzymes can sensitize cancer cells to treatments like vincristine, suggesting that this compound's modulation of these enzymes could be pivotal in overcoming drug resistance .

Case Study: Overcoming Drug Resistance

In a clinical study involving T-ALL patients, it was shown that increased AKR1C enzyme activity correlated with poor treatment outcomes. The administration of this compound allowed for the assessment of enzymatic changes, providing a potential biomarker for therapy resistance and guiding treatment adjustments .

Antimicrobial Properties

Recent research highlights the antimicrobial properties associated with coumarin derivatives, including this compound. Coumarins have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics amid rising drug resistance .

Table 2: Antimicrobial Efficacy of Coumarin Derivatives Including this compound

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusA µg/mL
Coumarin AEscherichia coliB µg/mL
Coumarin BPseudomonas aeruginosaC µg/mL

Note : Values A, B, C to be filled with specific data from studies.

Future Directions in Research

The ongoing exploration into this compound's applications emphasizes its potential as a therapeutic agent and a research tool in biochemical assays. Future studies are likely to focus on:

  • Optimization of this compound Derivatives : Enhancing the pharmacological properties of this compound to improve its efficacy.
  • Expanded Enzyme Targeting : Investigating other enzyme systems where this compound may play a role.
  • Clinical Trials : Conducting trials to evaluate the safety and efficacy of this compound-based therapies in various cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumberone is distinct from other fluorogenic probes and AKR1C substrates in terms of specificity, applications, and mechanistic roles. Below is a comparative analysis with structurally or functionally analogous compounds:

Mca-PLAC(p-OMeBz)-WAR(Dpa)-NH2

  • Structure/Function : A fluorogenic substrate for matrix metalloproteinase-14 (MMP-14), releasing fluorescent 7-methoxycoumarin-4-acetyl (Mca) upon cleavage .
  • Key Differences :
    • Target Enzymes : this compound targets AKR1C isoforms, while Mca-PLAC targets MMP-14 .
    • Fluorescence Properties : Mca has excitation/emission maxima at 328/420 nm vs. This compound’s 385/510 nm, limiting cross-compatibility in multiplex assays .
    • Applications : this compound is used in redox biology and cancer research, whereas Mca-PLAC focuses on extracellular matrix remodeling .

Testosterone (AKR1C3 Substrate)

  • Structure/Function : A natural AKR1C3 substrate involved in androgen metabolism.
  • Key Differences :
    • Detection Method : Testosterone metabolism requires HPLC or mass spectrometry, whereas this compound provides real-time fluorescent readouts .
    • Sensitivity : this compound detects AKR1C3 activity at 10 µM in 24 hours, outperforming testosterone in kinetic studies .
    • Specificity : this compound is reduced by all AKR1C isoforms, while testosterone is specific to AKR1C3 .

BAY1128688 (AKR1C3 Inhibitor)

  • Structure/Function : A potent AKR1C3 inhibitor (IC50: 1.4 nM) derived from rational drug design .
  • Key Differences: Mechanism: BAY1128688 inhibits enzymatic activity, whereas this compound acts as a substrate to measure activity . Utility: this compound is a diagnostic tool for enzyme function, while BAY1128688 is therapeutic, targeting hormone-dependent cancers .

Ursodeoxycholic Acid (AKR1C2/3 Inhibitor)

  • Structure/Function : A bile acid derivative inhibiting AKR1C2/3, reducing coumberol production by 50% in senescent cells .
  • Key Differences :
    • Selectivity : Ursodeoxycholic acid affects multiple AKR1C isoforms, while this compound’s activity can be isoform-specific when paired with inhibitors like SN34037 .
    • Applications : Ursodeoxycholic acid is used in senescence studies, whereas this compound is broader, spanning leukemia, prostate cancer, and drug resistance .

Data Tables

Table 1: Structural and Functional Comparison

Compound Target Enzyme(s) Molecular Weight (g/mol) Excitation/Emission (nm) Key Application(s)
This compound AKR1C1-4 345.39 385/510 Cancer drug resistance, redox biology
Mca-PLAC MMP-14 ~1,200 328/420 Extracellular matrix remodeling
Testosterone AKR1C3 288.42 N/A Androgen metabolism studies
BAY1128688 AKR1C3 452.35 N/A Prostate cancer therapy

Table 2: Enzymatic Activity Parameters

Compound Enzyme Kinetic (Km) IC50 (Inhibitors) Detection Limit
This compound Not reported N/A 10 µM
BAY1128688 N/A 1.4 nM N/A
Ursodeoxycholic Acid N/A ~50% inhibition at 100 µM N/A

Biological Activity

Coumberone is a synthetic compound recognized for its role as a metabolic probe, particularly in the study of aldo-keto reductase (AKR) enzymes, specifically AKR1C isoforms. This compound has been extensively utilized in various research contexts to investigate its biological activity, especially in relation to cancer therapy and cellular stress responses.

This compound functions as a fluorogenic substrate for AKR enzymes, particularly AKR1C1, AKR1C2, and AKR1C3. Upon reduction by these enzymes, this compound is converted to coumberol, which emits fluorescence and allows for the quantification of enzymatic activity. This property has made it a valuable tool in both in vitro and in vivo studies to assess the role of AKR enzymes in various biological processes.

1. Enzymatic Activity Measurement

A significant study utilized this compound to measure AKR1C enzymatic activity in human T-cell acute lymphoblastic leukemia (T-ALL) cells. The study found that treatment with this compound at a concentration of 10 µM resulted in measurable fluorescence indicative of enzymatic activity. This was correlated with the expression levels of AKR1C isoforms, highlighting the compound's utility in understanding resistance mechanisms in leukemia therapies .

2. This compound as a Probe for Cellular Stress

Another research effort demonstrated that this compound could be employed to monitor the upregulation of cytoprotective enzymes in response to oxidative stress. The study showed that treatment with various compounds could induce the expression of AKR1C enzymes, which are crucial for cellular defense against oxidative damage . The ability to visualize this process using fluorescence microscopy underscores this compound's role as a metabolic reporter.

Case Study 1: Acute Lymphoblastic Leukemia

In a detailed analysis involving pediatric T-ALL samples, researchers assessed the impact of this compound on AKR1C activity and its correlation with treatment resistance. The findings indicated that higher levels of AKR1C expression were associated with poorer responses to chemotherapy, suggesting that targeting these enzymes could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Studies

Research involving neuroblastoma cells demonstrated that this compound could effectively measure the activation of cytoprotective pathways mediated by Nrf2. This pathway is critical for cellular defense mechanisms against neurodegenerative diseases. The study highlighted how this compound's fluorogenic properties could be harnessed to screen for potential neuroprotective agents .

Data Tables

Study Cell Type This compound Concentration Measured Activity Outcome
Study 1T-ALL Cells10 µMFluorescence IncreaseResistance Mechanism Identified
Study 2NeuroblastomaVariableEnzyme UpregulationNeuroprotection Assessed

Q & A

Q. What are the key biochemical properties of Coumberone that make it suitable for studying AKR1C isoforms?

this compound serves as a fluorogenic substrate for AKR1C enzymes, undergoing reduction to its fluorescent metabolite, coumberol. Its utility stems from its isoform selectivity and measurable fluorescence emission at 420 nm upon excitation at 328 nm . For experimental design, researchers should standardize reaction conditions (e.g., pH 7.4, 37°C) and use kinetic assays to monitor real-time fluorescence changes. Ensure proper calibration with negative controls (e.g., enzyme-free reactions) to distinguish baseline noise from enzymatic activity .

Q. How should researchers optimize substrate concentration in this compound-based assays to avoid signal saturation?

Conduct preliminary kinetic experiments to determine the Michaelis-Menten constant (Km) for this compound with specific AKR1C isoforms. Use substrate concentrations near the Km value to balance sensitivity and linearity. For example, if Km = 50 µM, test concentrations between 10–100 µM. Include triplicate measurements to account for intra-assay variability .

Q. What analytical techniques are recommended for quantifying this compound reduction in real-time assays?

Fluorometry with excitation/emission filters set to 328/420 nm is standard. For high-throughput studies, microplate readers with kinetic mode are ideal. Normalize fluorescence data to protein concentration (e.g., via Bradford assay) and report activity as fluorescence units/min/mg protein. Validate results with HPLC or mass spectrometry for absolute quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data when using this compound across AKR1C isoforms (e.g., AKR1C1 vs. AKR1C3)?

Contradictions may arise due to isoform-specific catalytic efficiencies or interference from cofactors (e.g., NADPH depletion). To address this:

  • Perform isoform-specific inhibition assays (e.g., using flufenamic acid for AKR1C1).
  • Quantify NADPH consumption via absorbance at 340 nm to correlate with fluorescence data.
  • Use siRNA knockdown models to isolate contributions of individual isoforms in cellular assays .

Q. What experimental controls are critical for ensuring the specificity of this compound in complex biological matrices (e.g., cell lysates)?

  • Negative Controls : Include reactions with heat-inactivated enzymes or AKR1C-specific inhibitors.
  • Matrix Blanks : Measure background fluorescence from lysates without this compound.
  • Cross-Validation : Compare results with alternative substrates (e.g., SULT1E1 probes) to rule out off-target interactions .

Q. How can this compound be integrated into multiplex assays to study AKR1C interactions with other metabolic pathways?

Combine this compound with probes for cytochrome P450 or glutathione transferase activity. Use spectral unmixing to differentiate fluorescence signals. For example, pair this compound (328/420 nm) with a resorufin-based substrate (560/585 nm). Validate multiplex compatibility by testing individual and combined probes in parallel reactions .

Methodological Considerations Table

Parameter Recommendation Rationale
Excitation/Emission328 nm / 420 nmMatches coumberol’s fluorescence profile .
Assay Temperature37°CMimics physiological conditions for AKR1C activity.
Substrate ConcentrationNear Km (e.g., 50 µM)Balances sensitivity and avoids substrate inhibition.
Data NormalizationFluorescence/min/mg proteinAccounts for variations in enzyme concentration.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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